molecular formula C14H16O2 B14336708 5-(4-tert-Butylphenyl)furan-2(3H)-one CAS No. 106024-51-5

5-(4-tert-Butylphenyl)furan-2(3H)-one

Cat. No.: B14336708
CAS No.: 106024-51-5
M. Wt: 216.27 g/mol
InChI Key: LFUZDALHDDUXQL-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylphenyl)furan-2(3H)-one typically involves the reaction of 4-tert-butylphenylboronic acid with 2-furoyl chloride under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)furan-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

5-(4-tert-Butylphenyl)furan-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-Butylphenyl)furan-2-carbaldehyde
  • 5-(4-tert-Butylphenyl)furan-2-carboxylic acid

Uniqueness

5-(4-tert-Butylphenyl)furan-2(3H)-one is unique due to its specific substitution pattern and the presence of the furan ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential as a versatile chemical entity.

Properties

CAS No.

106024-51-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3H-furan-2-one

InChI

InChI=1S/C14H16O2/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(15)16-12/h4-8H,9H2,1-3H3

InChI Key

LFUZDALHDDUXQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CCC(=O)O2

Origin of Product

United States

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